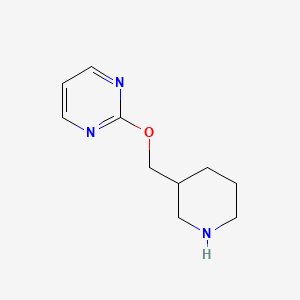

2-(Piperidin-3-ylmethoxy)pyrimidine

Description

2-(Piperidin-3-ylmethoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-3-ylmethoxy group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets. The piperidine moiety introduces a basic nitrogen center, which may enhance solubility and influence pharmacokinetic properties such as absorption and tissue distribution .

Properties

IUPAC Name |

2-(piperidin-3-ylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXRCDWPOLCHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine hydrochloride

- Structure : Chlorine substituent at the pyrimidine 4-position.

- Molecular weight (264.16 g/mol) is higher than the non-halogenated parent compound, which may affect bioavailability .

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride

- Structure : Bromine at the 5-position and a piperidin-3-yloxy (vs. piperidin-3-ylmethoxy) linkage.

- Key Differences :

Ester-Functionalized Pyrimidines

Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) ():

- Structure : Feature carbamoyl and ester groups on the pyrimidine and pyridine rings.

- Key Differences :

- The ester groups improve cell permeability but may reduce metabolic stability due to susceptibility to hydrolysis.

- These compounds exhibit potent anti-fibrotic activity (IC₅₀ = 45.69–45.81 µM) in HSC-T6 cells, attributed to their ability to inhibit COL1A1 expression .

- In contrast, 2-(Piperidin-3-ylmethoxy)pyrimidine lacks these functional groups, suggesting divergent mechanisms of action.

Piperidine-Based Heterocycles

tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

- Structure : Includes a tert-butyl carbamate protecting group on the piperidine nitrogen.

- Lower structural similarity (0.68) to this compound due to the altered substitution pattern .

GSK690693

- Structure : Contains a piperidin-3-ylmethoxy group within an imidazo[4,5-c]pyridine scaffold.

- Key Differences: The fused imidazo-pyridine system enhances planar rigidity, favoring interactions with kinases.

Structural and Functional Analysis

Physicochemical Properties

- Key Observations :

- Halogenation increases molecular weight and may improve target affinity but could reduce solubility.

- Ester-containing analogs exhibit higher melting points, suggesting crystalline stability advantageous for formulation .

Preparation Methods

Synthetic Strategies Involving Piperidine Derivatives

Piperidine derivatives, including 3-substituted piperidines, are commonly synthesized through catalytic hydrogenation and coupling reactions. Recent advances highlight palladium- and rhodium-catalyzed hydrogenation as key methods for reducing pyridine rings to piperidines, often combined with functionalization steps in one-pot processes to improve efficiency and selectivity.

Palladium- and Rhodium-Catalyzed Hydrogenation:

Grygorenko et al. demonstrated a one-step method combining metalation group removal, dehydroxylation, and pyridine reduction to access various isomeric piperidines, including 3-substituted variants. The reaction conditions can be tuned by using triethylamine instead of hydrochloric acid to retain hydroxyl groups, which is relevant for maintaining the methoxy linkage in 2-(Piperidin-3-ylmethoxy)pyrimidine synthesis. Rhodium catalysts enable milder conditions and shorter reaction times, although care must be taken to avoid hydrodefluorination side reactions when fluorinated substrates are involved.One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation:

Usuki et al. reported a method combining Suzuki–Miyaura coupling with subsequent hydrogenation under mild conditions, emphasizing the importance of starting material concentration for successful hydrogenation. This approach allows for the coupling of pyrimidine derivatives with piperidine-containing moieties, potentially applicable to the synthesis of this compound by coupling a pyrimidine core with a piperidin-3-ylmethoxy substituent.Stereoselective Coupling/Hydrogenation Cascade:

Zhang et al. described a stereoselective synthesis involving quaternary pyridinium salt intermediates undergoing partial reduction with Raney-Ni or sodium tetrahydroborate, yielding piperidines with preserved stereochemistry. This method could be adapted for preparing chiral 3-substituted piperidine derivatives attached to pyrimidine rings.

Pyrimidine Ring Construction and Functionalization

The pyrimidine core in this compound is typically constructed via cyclization reactions involving nitrile or amide precursors, followed by functional group transformations to introduce the piperidin-3-ylmethoxy substituent.

Cyclization of Amino-Nicotinonitrile Derivatives:

Literature on pyrido[2,3-d]pyrimidine synthesis indicates that cyclization of amino-nicotinonitrile derivatives with cyanoacetamide or acyl chlorides yields the pyrimidine ring system efficiently. Subsequent acylation or thioacylation followed by intramolecular heterocyclization affords the desired pyrimidine derivatives with high purity and yield. Although these examples focus on fused pyrido-pyrimidines, the principles apply to simpler pyrimidine derivatives.Introduction of Methoxy Linkage via Nucleophilic Substitution:

The attachment of the piperidin-3-ylmethoxy group to the pyrimidine ring can be achieved through nucleophilic substitution reactions where the 2-position of the pyrimidine is activated (e.g., halogenated or otherwise electrophilic) and reacted with 3-(hydroxymethyl)piperidine or its derivatives. This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Palladium/Rhodium-Catalyzed Hydrogenation | Pd or Rh catalyst, H2, triethylamine (optional) | One-pot, high selectivity, broad substrate scope | Acid-sensitive substrates may degrade; hydrodefluorination risk with Rh |

| Suzuki–Miyaura Coupling + Hydrogenation | Pd catalyst, boronic acids, H2 | Mild conditions, sequential functionalization | Requires careful control of substrate concentration |

| Stereoselective Reduction of Pyridinium Salt | Raney-Ni or NaBH4 | Preserves stereochemistry, smooth reduction | Requires intermediate quaternary salts |

| Cyclization of Amino-Nicotinonitrile | Cyanoacetamide, acid chlorides, thioacylation | Efficient pyrimidine ring formation | Mostly for fused pyrimidines; adaptation needed for simple pyrimidines |

| Nucleophilic Substitution for Methoxy Linkage | Activated pyrimidine (e.g., halide), 3-(hydroxymethyl)piperidine | Direct introduction of piperidin-3-ylmethoxy group | Control of regioselectivity and side reactions |

Research Findings and Optimization Notes

The use of triethylamine instead of hydrochloric acid during hydrogenation helps retain sensitive functional groups such as hydroxyls, which is crucial for maintaining the methoxy linkage in this compound.

Maintaining optimal substrate concentration during sequential coupling and hydrogenation steps significantly affects the yield and purity of the final product.

Stereoselective methods allow access to chiral piperidine derivatives, which may be relevant for biological activity optimization.

Spectroscopic analysis (IR, 1H NMR) confirms successful pyrimidine ring formation and substitution patterns, which are essential for verifying the structure of synthesized compounds.

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-3-ylmethoxy)pyrimidine, and what critical parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and piperidine-containing precursors. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .

- Purification : Chromatography or recrystallization is critical to isolate the product from unreacted intermediates or byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological characterization includes:

- NMR spectroscopy : H and C NMR confirm regioselective substitution on the pyrimidine ring .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mM stock solutions). Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended for assay optimization .

Q. How is the compound’s reactivity evaluated for further functionalization?

- Substitution reactions : The pyrimidine ring’s electron-deficient nature allows for regioselective modifications (e.g., halogenation at the 4-position) .

- Piperidine moiety : The secondary amine can undergo alkylation or acylation to generate derivatives .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity to biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with kinases or GPCRs, leveraging the piperidine moiety’s conformational flexibility .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from:

- Assay conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO >0.1% can inhibit certain targets) .

- Structural analogs : Subtle differences in substituents (e.g., halogen vs. methoxy groups) drastically alter activity .

Q. What experimental designs optimize pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?

- In vitro microsomal assays : Liver microsomes quantify metabolic stability (CYP450 interactions) .

- LogP/logD measurements : Octanol-water partitioning guides BBB permeability predictions .

- Pro-drug strategies : Esterification of the methoxy group enhances solubility and bioavailability .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., -NO₂) on pyrimidine activate the ring for Suzuki-Miyaura couplings .

- Steric hindrance : Bulky piperidine substituents may require Pd/XPhos catalysts for efficient coupling .

Q. What strategies mitigate toxicity in preclinical studies?

- Off-target profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler) identify selectivity issues .

- Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) that contribute to hepatotoxicity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockouts : Confirm target dependency in disease models .

- Thermal shift assays : Measure target protein stabilization upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.